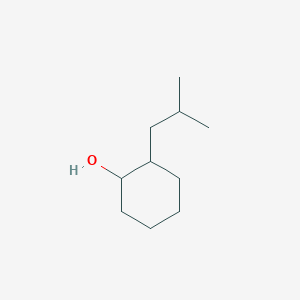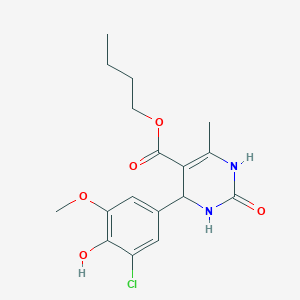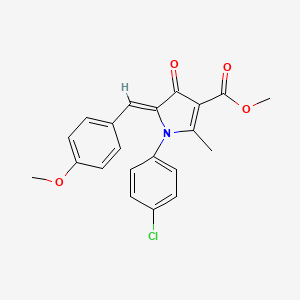
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol, also known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist for the estrogen receptor beta (ERβ), which is a nuclear hormone receptor that plays a key role in the regulation of gene expression. DPN has been shown to have a number of potential applications in various fields of research, including cancer biology, neurobiology, and cardiovascular research.
作用機序
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol acts as a selective agonist for the ERβ, which is a member of the nuclear hormone receptor superfamily. Upon binding to ERβ, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of gene expression. The downstream effects of ERβ activation are complex and vary depending on the cell type and context, but may include regulation of cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In breast cancer cells, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to inhibit cell growth and induce apoptosis through activation of the ERβ pathway. In neuronal cells, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to enhance cell survival and protect against oxidative stress and inflammation.
実験室実験の利点と制限
The main advantage of using 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol in lab experiments is its specificity for the ERβ receptor, which allows for targeted activation of this pathway. However, one limitation is that 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation. In addition, the synthesis of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol can be challenging and time-consuming, which may limit its availability for some research groups.
将来の方向性
There are a number of potential future directions for research on 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol and its applications. One area of interest is the development of novel 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol analogs with improved pharmacokinetic properties and specificity for ERβ. In addition, further studies are needed to elucidate the downstream effects of ERβ activation in various cell types and tissues, and to identify potential therapeutic targets for diseases such as breast cancer and neurodegenerative disorders. Finally, the use of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol in combination with other drugs or therapies may hold promise for enhancing treatment efficacy and reducing side effects.
合成法
The synthesis of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol involves the reaction of 2-naphthol with N,N-dimethylaminoethyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol.
科学的研究の応用
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer biology, as ERβ has been shown to have a tumor-suppressive role in breast cancer. 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been used to investigate the effects of ERβ activation on breast cancer cell growth and survival, and has shown promising results in preclinical studies.
In addition, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has also been studied in the field of neurobiology, as ERβ has been shown to play a role in neuroprotection and neuroinflammation. 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been used to investigate the effects of ERβ activation on neuronal cell survival and function, and has shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
特性
IUPAC Name |
1-(dimethylamino)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-16(2)10-14(17)11-18-15-8-7-12-5-3-4-6-13(12)9-15/h3-9,14,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQJPWWHGAUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-naphthalen-2-yloxypropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)

![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)

